![molecular formula C17H12O8 B14441510 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione CAS No. 78506-30-6](/img/structure/B14441510.png)
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is a complex organic heteropentacyclic compound. It is structurally related to sterigmatocystin, a mycotoxin produced by certain species of fungi, particularly Aspergillus. This compound is characterized by its intricate pentacyclic framework and multiple functional groups, including hydroxyl, methoxy, and dione functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione typically involves multi-step organic synthesis. The starting materials are often simpler aromatic compounds, which undergo a series of functional group transformations, cyclizations, and oxidations to form the final product. Key steps may include:
Aromatic substitution reactions: to introduce hydroxyl and methoxy groups.
Cyclization reactions: to form the pentacyclic core.
Oxidation reactions: to introduce the dione functionalities.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Compounds with additional carbonyl groups.
Reduction products: Compounds with hydroxyl groups replacing dione functionalities.
Substitution products: Compounds with different functional groups replacing the methoxy group.
科学研究应用
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting fungal infections and certain cancers.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione involves its interaction with various molecular targets and pathways. Its hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The compound’s pentacyclic structure may also allow it to intercalate into DNA, disrupting cellular processes.
相似化合物的比较
Similar Compounds
Sterigmatocystin: A structurally related mycotoxin with similar biological activities.
Dihydrodemethylsterigmatocystin: Another related compound with a similar pentacyclic structure but different functional groups.
Uniqueness
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its complex structure and multiple reactive sites make it a valuable compound for studying organic synthesis and exploring new therapeutic applications.
属性
CAS 编号 |
78506-30-6 |
|---|---|
分子式 |
C17H12O8 |
分子量 |
344.3 g/mol |
IUPAC 名称 |
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H12O8/c1-22-6-4-7-8(5-2-3-23-17(5)24-7)15-9(6)10-11(16(21)25-15)13(19)14(20)12(10)18/h2-5,12,14,17-18,20H,1H3 |
InChI 键 |
MCRSJPRORJGLRW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C3=C(C(=O)C(C3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


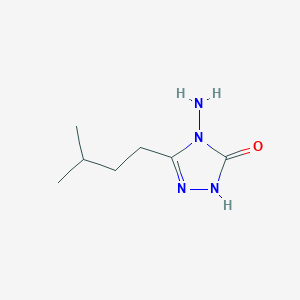
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
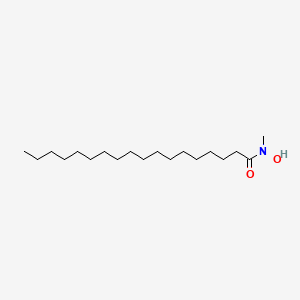
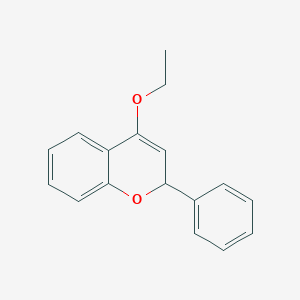
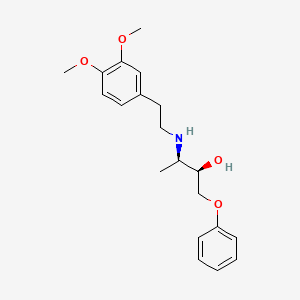

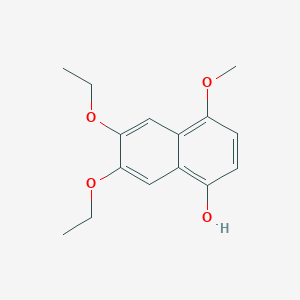
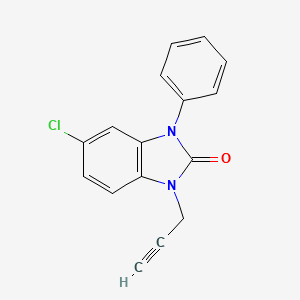
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
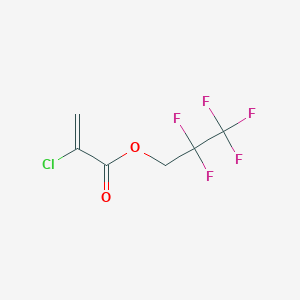

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)

